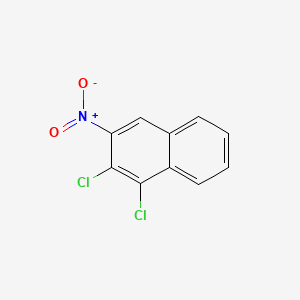

1,2-Dichloro-3-nitronaphthalene

Übersicht

Beschreibung

1,2-Dichlor-3-Nitronaphthalin ist eine organische Verbindung mit der Summenformel C10H5Cl2NO2. Es ist ein Derivat von Naphthalin, das durch das Vorhandensein von zwei Chloratomen und einer Nitrogruppe gekennzeichnet ist, die an den Naphthalinring gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1,2-Dichlor-3-Nitronaphthalin kann durch die Nitrierung von 1,2-Dichlornaphthalin synthetisiert werden. Der Nitrierungsprozess umfasst typischerweise die Verwendung von Salpetersäure und Schwefelsäure als Nitriermittel. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung der Nitrogruppe an der gewünschten Position am Naphthalinring zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von 1,2-Dichlor-3-Nitronaphthalin ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu verbessern. Die Verwendung von festen Supersäurekatalysatoren, wie z. B. sulfatiertem Zirkonia, wurde untersucht, um die Effizienz und Selektivität des Nitrierungsprozesses zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,2-Dichlor-3-Nitronaphthalin durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Die Chloratome können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas, Palladiumkatalysator, Ethanol als Lösungsmittel, Raumtemperatur.

Substitution: Natriummethoxid, Kalium-tert-butoxid, Dimethylsulfoxid als Lösungsmittel, erhöhte Temperaturen.

Hauptprodukte:

Reduktion: 1,2-Dichlor-3-Aminonaphthalin.

Substitution: Verschiedene substituierte Naphthalinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

1,2-Dichlor-3-Nitronaphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht.

Medizin: Es werden Forschungsarbeiten durchgeführt, um die potenziellen therapeutischen Anwendungen dieser Verbindung und ihrer Derivate zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 1,2-Dichlor-3-Nitronaphthalin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren. Diese Wechselwirkungen können zu einer Hemmung der Enzymaktivität oder einer Störung zellulärer Prozesse führen. Die genauen molekularen Zielstrukturen und beteiligten Pfade werden noch untersucht .

Ähnliche Verbindungen:

1,2-Dichlornaphthalin: Fehlt die Nitrogruppe, was es in bestimmten chemischen Reaktionen weniger reaktiv macht.

1,3-Dichlor-2-Nitronaphthalin: Ähnliche Struktur, aber mit unterschiedlicher Positionierung der Chlor- und Nitrogruppen, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

1,4-Dichlor-2-Nitronaphthalin: Ein weiteres Isomer mit unterschiedlichem chemischen Verhalten aufgrund der Positionierung der Substituenten.

Einzigartigkeit: 1,2-Dichlor-3-Nitronaphthalin ist aufgrund der spezifischen Anordnung seiner Chlor- und Nitrogruppen einzigartig. Diese Anordnung verleiht ihm besondere chemische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie machen .

Wirkmechanismus

The mechanism of action of 1,2-dichloro-3-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1,2-Dichloronaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.

1,3-Dichloro-2-nitronaphthalene: Similar structure but with different positioning of the chlorine and nitro groups, leading to different chemical properties and reactivity.

1,4-Dichloro-2-nitronaphthalene: Another isomer with distinct chemical behavior due to the positioning of substituents.

Uniqueness: 1,2-Dichloro-3-nitronaphthalene is unique due to the specific arrangement of its chlorine and nitro groups. This arrangement imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

1,2-Dichloro-3-nitronaphthalene (DCNN) is a nitroaromatic compound with significant biological activity, particularly in the context of toxicity and potential therapeutic effects. This article explores the biological mechanisms, toxicological profiles, and relevant case studies associated with DCNN.

DCNN is characterized by its nitro group and dichloro substituents on the naphthalene ring. The presence of these functional groups influences its reactivity and interaction with biological systems. The compound's structure allows it to participate in redox reactions, which are critical for its biological activity.

1. Toxicological Effects

Nitroaromatic compounds, including DCNN, are known to exhibit mutagenic and carcinogenic properties. Studies have shown that exposure to DCNN can lead to oxidative stress through the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death or transformation.

- Oxidative Stress : DCNN can induce oxidative stress by generating superoxide anions and hydrogen peroxide, which contribute to cellular damage and apoptosis in various cell types .

- Mutagenicity : The compound has been implicated in mutagenic effects due to its ability to form DNA adducts, which can lead to mutations during DNA replication .

2. Antitumoral Activity

Recent studies have indicated that certain nitroaromatic compounds possess antitumoral properties. For instance, derivatives of nitroaromatics have been shown to inhibit tumor growth by inducing apoptosis through ROS-mediated pathways . DCNN's structure may contribute to similar effects due to its capacity to generate ROS.

Case Study 1: In Vivo Toxicity Assessment

A comprehensive quantitative assessment of nitroaromatic compounds highlighted the toxicity of DCNN in animal models. The study reported that DCNN exposure resulted in significant liver damage and increased levels of hepatic enzymes indicative of cellular injury . Additionally, histopathological examinations revealed necrotic changes in liver tissue.

Case Study 2: Antitumoral Mechanisms

In an experimental setup involving human cancer cell lines, DCNN was tested for its ability to induce oxidative stress. Results indicated that treatment with DCNN led to increased levels of oxidized glutathione and elevated superoxide levels compared to control groups. This suggests that DCNN may exert cytotoxic effects through oxidative mechanisms similar to other nitroaromatic compounds .

Data Table: Toxicity Profile of Nitroaromatic Compounds

| Compound Name | CAS Number | LD50 (mg/kg) | Mutagenicity | Carcinogenicity |

|---|---|---|---|---|

| This compound | - | 4400 | Yes | Yes |

| 2-Nitroaniline | 88-74-4 | 1600 | Yes | Yes |

| 4-Nitrophenol | 100-02-7 | 2000 | Yes | No |

| 2-Nitrotoluene | 99-08-1 | 1072 | Yes | Yes |

Eigenschaften

IUPAC Name |

1,2-dichloro-3-nitronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-9-7-4-2-1-3-6(7)5-8(10(9)12)13(14)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLOOSIEVLMIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211466 | |

| Record name | Naphthalene, 1,2-dichloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-55-7 | |

| Record name | Naphthalene, 1,2-dichloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2-dichloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.